molecular formula C10H13ClO3 B3344775 2-(chloromethyl)oxirane;formaldehyde;phenol CAS No. 9003-36-5

2-(chloromethyl)oxirane;formaldehyde;phenol

Cat. No.: B3344775
CAS No.: 9003-36-5
M. Wt: 216.66 g/mol
InChI Key: IRJIVOLJTYKLEH-UHFFFAOYSA-N
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Description

2-(chloromethyl)oxirane;formaldehyde;phenol is a compound with the molecular formula C10H13ClO3. It is known for its applications in various industrial and scientific fields. This compound is a polymer formed by the reaction of formaldehyde, 2-(chloromethyl)oxirane, and phenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)oxirane;formaldehyde;phenol involves the condensation of phenol with formaldehyde and 2-(chloromethyl)oxirane. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the polymer .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures the efficient formation of the polymer with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)oxirane;formaldehyde;phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(chloromethyl)oxirane;formaldehyde;phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)oxirane;formaldehyde;phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)oxirane;formaldehyde;phenol is unique due to its specific combination of reactants and the resulting polymer structure. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-(chloromethyl)oxirane;formaldehyde;phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.C3H5ClO.CH2O/c7-6-4-2-1-3-5-6;4-1-3-2-5-3;1-2/h1-5,7H;3H,1-2H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIVOLJTYKLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1C(O1)CCl.C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-36-5, 70247-88-0
Details Compound: Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70247-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; [Mitsubishi Chemical MSDS]
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol
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CAS No.

9003-36-5
Record name Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formaldehyde, oligomeric reaction products with 1-chloro-2,3-epoxypropane and phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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